3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
Overview
Description
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is a chemical compound that can be analyzed and synthesized through various chemical procedures. Its molecular structure and properties make it of interest in the field of organic chemistry for its potential applications in synthesis and material science.
Synthesis Analysis
The synthesis of derivatives similar to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde involves several steps, including the use of reductive cyclization and reactions with other chemical agents to form complex structures. An example includes the one-step synthesis of quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes, utilizing simple reductive cyclization techniques (Venkatesan et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde has been studied using density functional theory (DFT) to understand their conformations, charge transfers, and vibrational spectra. Such analyses contribute to understanding the bonding features, total energy, and thermodynamic properties of these molecules (Nataraj et al., 2011).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including interactions with alkynes, alkenes, or allenes, demonstrating the versatility and reactivity of nitrobenzaldehyde derivatives in synthetic chemistry. The reaction conditions and outcomes vary based on the substituents and the catalysts used, leading to a wide range of potential products (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of nitrobenzaldehyde derivatives can be studied through spectroscopic methods such as FT-IR and FT-Raman, allowing for the identification of molecular vibrations and structural characteristics. These studies provide detailed insights into the compound's physical characteristics and stability under various conditions (Krishnakumar & Balachandran, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds like 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, are closely linked to their molecular structure. Studies involving DFT calculations and experimental investigations help in understanding the electron distribution, potential reaction sites, and interactions with other molecules, providing a comprehensive view of their chemical behavior (Nagarajan et al., 2023).
Scientific Research Applications
Chemical Synthesis and Molecular Structure Studies :
- Used in the Hantzsch condensation process, leading to the formation of unique pyridine derivatives (Menconi et al., 1995).
- Analyzed for its structural conformations, charge transfer, and vibrational spectra using density functional theory (Nataraj et al., 2011).
Atmospheric Chemistry :
- Investigated in the context of wood smoke emissions, specifically in reactions with NO3 radicals and silica particles (Liu et al., 2017).
Pharmacological Research :
- Explored for its potential as a catechol-O-methyltransferase (COMT) inhibitor, contributing to the understanding of enzymatic inhibition mechanisms (Pérez et al., 1992).
Material Science and Photocatalysis :
- Its derivatives have been synthesized for use in photocatalysis, demonstrating the influence of molecular structure on oxidation rates and product selectivities (Marotta et al., 2013).
Organometallic Chemistry :
- Studied in reactions with aldehydes, exploring the mechanism and catalytic activity of various complexes (Kataoka et al., 2000).
Crystallography and Molecular Interactions :
- Analyzed for its crystal structure and molecular interactions, contributing to the understanding of molecular geometry and bonding characteristics (Ren et al., 2008).
Asymmetric Synthesis and Catalysis :
- Employed in asymmetric aldol reactions, showcasing its role in facilitating specific chemical transformations (Yadav et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-4-hydroxy-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-7(9(8)12)10(13)14/h3-5,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWLNBVKBMKTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342825 | |
Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |
CAS RN |
178686-24-3 | |
Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178686-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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